molecular formula C18H13ClN4O B11265400 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11265400
M. Wt: 336.8 g/mol
InChI Key: ZUUPUAMTAHGXFQ-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential pharmacological and industrial applications. This compound features a unique structure combining a pyrazole ring with an oxadiazole ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.

    Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOMe in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the parasite . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole stands out due to its unique combination of a pyrazole and oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13ClN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

ZUUPUAMTAHGXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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